molecular formula C15H25N3O B5650654 N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine

N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine

Cat. No. B5650654
M. Wt: 263.38 g/mol
InChI Key: CKMUVABIOHPQLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine and similar compounds involves multiple steps, often starting from basic heterocyclic compounds or aldehydes. Techniques such as the Mannich reaction are utilized for introducing the amine functionality, while crosslinking methods may be employed for more complex molecular architectures. The synthesis processes are characterized by reactions that involve morpholine or pyrrolidine bases, indicating the involvement of enamines in the synthetic pathway (Vinković & Sunjic, 1997).

Molecular Structure Analysis

Molecular structure studies often employ techniques such as X-ray diffraction, NMR, and mass spectrometry. These studies reveal the spatial arrangement of atoms within the molecule and can indicate the presence of specific functional groups or structural motifs, such as the morpholinyl group. For instance, structural analysis of related compounds has provided insights into the coordination chemistry of di-tertiary-amide ligands (Mulqi, Stephens, & Vagg, 1982).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine and analogs can be complex, reflecting the compound's reactivity towards nucleophiles, electrophiles, or radicals. These reactions may lead to the formation of new chemical bonds, introduce new functional groups, or result in the cyclization of the molecule. The compound's reactivity is influenced by its molecular structure, particularly the electron-donating or withdrawing effects of substituents (Forchiassin et al., 1977).

Physical Properties Analysis

The physical properties of N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces. For instance, the presence of morpholinyl groups can affect the compound's solubility in water and organic solvents.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards specific reagents, are integral to understanding the behavior of N,N-dimethyl-2-{4-[(6-methyl-2-pyridinyl)methyl]-2-morpholinyl}ethanamine in chemical reactions. Studies on related compounds provide insights into their reactivity patterns, such as aminomethylation reactions that depend significantly on the nature of the counter-ion and the primary amine structure (Dotsenko et al., 2016).

properties

IUPAC Name

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-13-5-4-6-14(16-13)11-18-9-10-19-15(12-18)7-8-17(2)3/h4-6,15H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMUVABIOHPQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCOC(C2)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine

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